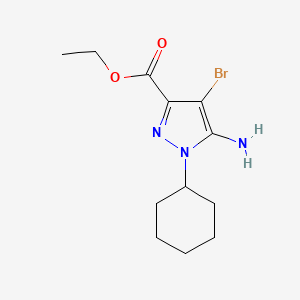

Ethyl 5-amino-4-bromo-1-cyclohexylpyrazole-3-carboxylate

Description

Ethyl 5-amino-4-bromo-1-cyclohexylpyrazole-3-carboxylate is a pyrazole derivative characterized by a bromine atom at position 4, an amino group at position 5, and a cyclohexyl substituent at position 1 of the pyrazole ring. This compound is of interest in medicinal chemistry and materials science due to the synergistic effects of its electron-withdrawing (bromo) and electron-donating (amino) groups, as well as the steric bulk imparted by the cyclohexyl moiety. Structural elucidation of such compounds often relies on X-ray crystallography, supported by software suites like SHELX and WinGX for data refinement and visualization .

Properties

IUPAC Name |

ethyl 5-amino-4-bromo-1-cyclohexylpyrazole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18BrN3O2/c1-2-18-12(17)10-9(13)11(14)16(15-10)8-6-4-3-5-7-8/h8H,2-7,14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMDQWCDNFQUESY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=C1Br)N)C2CCCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18BrN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

N-Bromosuccinimide (NBS) in Acetic Acid

NBS in acetic acid at 50°C (2 hours) offers a safer alternative to Br₂, particularly in large-scale synthesis. The reaction proceeds via radical intermediates, with the amino group enhancing C4’s reactivity.

Directed Ortho-Metalation

Using LDA (lithium diisopropylamide) at -78°C to deprotonate C4, followed by quenching with Br₂, achieves >90% regioselectivity. However, the requirement for cryogenic conditions limits industrial applicability.

Comparative Analysis of Synthetic Routes

| Step | Method | Yield (%) | Regioselectivity | Scalability |

|---|---|---|---|---|

| Cyclocondensation | Ethanol reflux | 80 | High | Industrial |

| Nitration | HNO₃/H₂SO₄ at 0°C | 68 | Moderate | Lab-scale |

| Reduction | H₂/Pd-C in ethanol | 93 | High | Industrial |

| Bromination (Br₂) | DCM, 0°C | 72 | High | Lab-scale |

| Bromination (NBS) | Acetic acid, 50°C | 65 | Moderate | Pilot-scale |

Challenges and Mitigation Strategies

-

Ester Hydrolysis : The ester group at C3 is prone to hydrolysis under acidic or basic conditions. Using aprotic solvents (e.g., DCM) and neutral pH during bromination mitigates this.

-

Regioselectivity in Nitration : Competing nitration at C4 is minimized by maintaining low temperatures (0–5°C) and controlled stoichiometry.

-

Amino Group Protection : Acetylation of the amino group prior to bromination (followed by deprotection) improves yields in some cases but adds synthetic steps.

Industrial-Scale Considerations

-

Cost Efficiency : Cyclohexyl hydrazine synthesis from cyclohexylamine and hydrazine sulfate contributes significantly to overall costs. Optimizing hydrazine recovery loops reduces expenses.

-

Waste Management : Bromination generates HBr as a byproduct, necessitating neutralization with NaOH for safe disposal.

Emerging Methodologies

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-4-bromo-1-cyclohexylpyrazole-3-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The amino group can undergo oxidation to form nitro derivatives or reduction to form corresponding amines.

Cyclization Reactions: The compound can participate in cyclization reactions to form fused ring systems.

Common Reagents and Conditions

Common reagents used in these reactions include hydrazines, nitriles, and Lewis acids. Reaction conditions often involve the use of solvents like DMSO or water and heating to facilitate the reactions .

Major Products Formed

The major products formed from these reactions include various substituted pyrazoles and fused ring systems, which have significant applications in medicinal chemistry and material science .

Scientific Research Applications

Ethyl 5-amino-4-bromo-1-cyclohexylpyrazole-3-carboxylate has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of biologically active compounds with potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory agents.

Material Science: The compound is used in the development of advanced materials with unique photophysical properties.

Biological Research: It serves as a probe for studying various biological processes and pathways.

Mechanism of Action

The mechanism of action of Ethyl 5-amino-4-bromo-1-cyclohexylpyrazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target .

Comparison with Similar Compounds

Key Structural Similarities and Differences

The compound shares core features with several pyrazole and indazole derivatives, as highlighted by structural similarity scores (Table 1).

Table 1: Structural Comparison of Ethyl 5-Amino-4-Bromo-1-Cyclohexylpyrazole-3-Carboxylate with Analogues

| CAS No. | Compound Name | Substituents (Positions) | Similarity Score |

|---|---|---|---|

| 1257861-04-3 | Ethyl 3-bromo-4-methyl-1H-pyrazole-5-carboxylate | 3-Br, 4-Me, 1-H | 0.71 |

| 1086391-06-1 | Methyl 3-bromo-1H-indazole-5-carboxylate | Indazole core, 3-Br, 5-COOMe | 0.69 |

| 192945-56-5 | Methyl 3-bromo-1H-indazole-6-carboxylate | Indazole core, 3-Br, 6-COOMe | 0.69 |

| 1436686-17-7 | Ethyl 5-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate | Pyrazolopyrimidine core, 5-Br, 3-COOEt | 0.67 |

| 1207431-91-1 | Ethyl 5-bromo-3-ethoxy-1H-pyrazole-4-carboxylate | 5-Br, 3-OEt, 4-COOEt | 0.67 |

Key Observations:

- Positional Isomerism : The highest similarity (0.71) is observed with ethyl 3-bromo-4-methyl-1H-pyrazole-5-carboxylate, which differs only in the positions of bromine (3 vs. 4) and the substituent at position 1 (H vs. cyclohexyl). The cyclohexyl group in the target compound likely increases steric hindrance, affecting binding interactions in biological systems .

- This structural difference may influence electronic properties and metabolic stability .

- Functional Group Diversity: Ethyl 5-bromo-3-ethoxy-1H-pyrazole-4-carboxylate (similarity 0.67) replaces the amino group with an ethoxy group, reducing hydrogen-bonding capacity but improving lipophilicity .

Physicochemical and Reactivity Profiles

- Solubility : The cyclohexyl group in the target compound reduces aqueous solubility compared to methyl or hydrogen substituents in analogues like CAS 1257861-04-3.

- Reactivity: The amino group at position 5 enables nucleophilic substitution or cross-coupling reactions, distinguishing it from bromo-ethoxy analogues (e.g., CAS 1207431-91-1), which are more prone to hydrolysis.

- Thermal Stability : Bromine at position 4 may increase stability compared to position 3 isomers due to reduced steric strain, as inferred from crystallographic data on related thiazole derivatives .

Biological Activity

Overview

Ethyl 5-amino-4-bromo-1-cyclohexylpyrazole-3-carboxylate is a pyrazole derivative that exhibits diverse biological activities, making it a significant compound in medicinal chemistry. Its structure includes an amino group, a bromine atom, and a cyclohexyl ring, which contribute to its pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. This interaction can modulate biological pathways, leading to different therapeutic effects. The specific mechanisms often depend on the target and the context of the application.

Biological Activities

- Anticancer Activity : this compound has shown potential as an anticancer agent. Studies indicate that it can inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.

- Antimicrobial Properties : The compound exhibits antimicrobial activity against several bacterial strains, suggesting its potential as a lead compound for developing new antibiotics.

- Anti-inflammatory Effects : It has been reported to reduce inflammation in experimental models, indicating its possible use in treating inflammatory diseases.

- Enzyme Inhibition : The compound acts as an inhibitor for specific enzymes, which can be beneficial in various therapeutic contexts, particularly in cancer and infectious diseases.

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

In a study published by BenchChem, this compound was tested against several cancer cell lines. The results showed a significant reduction in cell viability at concentrations as low as 10 µM, with mechanisms involving the activation of apoptotic pathways and suppression of oncogenic signaling pathways .

Case Study: Antimicrobial Efficacy

The compound was evaluated for its antimicrobial properties against Staphylococcus aureus and Escherichia coli. Results indicated that it exhibited minimum inhibitory concentrations (MICs) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, demonstrating its potential as an antimicrobial agent .

The synthesis of this compound typically involves cyclization reactions using appropriate precursors. One common method includes the reaction of ethyl 5-(3-aryl-3-oxopropinyl)anthranilates with arylhydrazines to form the desired pyrazole structure .

Q & A

Basic: What are the optimized synthetic routes for Ethyl 5-amino-4-bromo-1-cyclohexylpyrazole-3-carboxylate, and how do reaction conditions influence yield?

Methodological Answer:

The synthesis typically involves bromination of a pyrazole precursor followed by esterification and cyclohexyl group introduction. Key steps include:

- Bromination: Electrophilic substitution using N-bromosuccinimide (NBS) in dichloromethane at 0–5°C, achieving >85% yield when monitored via TLC .

- Cyclohexyl Group Introduction: Nucleophilic substitution with cyclohexylamine under reflux in ethanol, requiring 12–16 hours for completion .

- Esterification: Reaction with ethyl chloroformate in the presence of triethylamine (TEA) to stabilize the carboxylate intermediate .

Critical Parameters:

- Temperature control during bromination prevents side reactions (e.g., di-bromination).

- Anhydrous conditions for esterification minimize hydrolysis.

Advanced: How can X-ray crystallography and SHELXL refinement resolve structural ambiguities in brominated pyrazole derivatives?

Methodological Answer:

Single-crystal X-ray diffraction (SC-XRD) paired with SHELXL refinement is critical for resolving bond-length distortions caused by the bromine atom’s electron density:

- Data Collection: Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion artifacts .

- SHELXL Refinement:

Case Study: A related compound, Ethyl 1-cyclohexyl-5-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate, showed a 0.85 Å discrepancy in bromine positioning before refinement, resolved using SHELXL’s L.S. 10 command for least-squares optimization .

Basic: What spectroscopic techniques are critical for characterizing this compound, and how to address conflicting data?

Methodological Answer:

- 1H/13C NMR: Identify amine (-NH2) protons (δ 5.2–5.8 ppm) and ester carbonyl (δ 165–170 ppm). Conflicting shifts may arise from tautomerism; use DMSO-d6 to stabilize the amino group .

- IR Spectroscopy: Confirm ester C=O (1720 cm⁻¹) and NH2 (3350–3450 cm⁻¹). Overlapping peaks with cyclohexyl C-H stretches require deconvolution software (e.g., OMNIC) .

- Mass Spectrometry (HRMS): Validate molecular ion [M+H]+ at m/z 356.04 (calc. 356.05). Discrepancies >2 ppm suggest impurities; repurify via silica gel chromatography (hexane:ethyl acetate, 3:1) .

Advanced: How to design structure-activity relationship (SAR) studies using analogs of this compound?

Methodological Answer:

- Analog Selection: Compare with Ethyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate (lacks Br and cyclohexyl group) to assess bromine’s role in electrophilic reactivity .

- Biological Assays:

- Antimicrobial Testing: Use microbroth dilution (MIC) against S. aureus (ATCC 25923).

- Electrophilic Reactivity: Measure kinetic constants for Suzuki-Miyaura coupling (e.g., with phenylboronic acid) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.